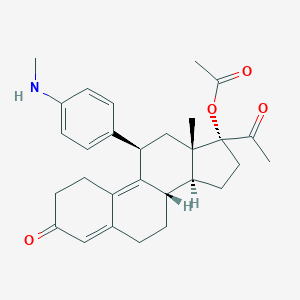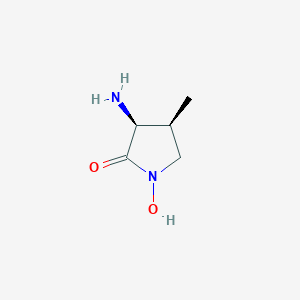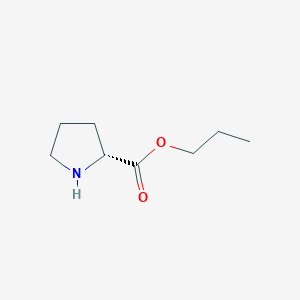
(R)-Propyl pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Propyl pyrrolidine-2-carboxylate, also known as PPC, is a chemical compound that is widely used in scientific research. This compound is a proline analog and is commonly used in the synthesis of peptides and proteins. PPC is also used in the study of the structure and function of proteins, as well as in the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of (R)-Propyl pyrrolidine-2-carboxylate is not fully understood, but it is believed to act as a competitive inhibitor of proline transporters. This can lead to a decrease in the concentration of proline in cells, which can affect protein folding and stability. (R)-Propyl pyrrolidine-2-carboxylate has also been shown to interact with the GABA receptor, which can affect neurotransmitter signaling.
Efectos Bioquímicos Y Fisiológicos
(R)-Propyl pyrrolidine-2-carboxylate has a variety of biochemical and physiological effects. It has been shown to affect protein folding and stability, as well as neurotransmitter signaling. (R)-Propyl pyrrolidine-2-carboxylate has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, (R)-Propyl pyrrolidine-2-carboxylate has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-Propyl pyrrolidine-2-carboxylate has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it can be incorporated into peptides and proteins to modify their structure and function. Additionally, (R)-Propyl pyrrolidine-2-carboxylate has a variety of biochemical and physiological effects, which can be useful in a variety of experimental settings.
However, there are also limitations to the use of (R)-Propyl pyrrolidine-2-carboxylate in lab experiments. (R)-Propyl pyrrolidine-2-carboxylate can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of (R)-Propyl pyrrolidine-2-carboxylate is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of (R)-Propyl pyrrolidine-2-carboxylate. One area of research is the development of new drugs and therapies based on the properties of (R)-Propyl pyrrolidine-2-carboxylate. For example, (R)-Propyl pyrrolidine-2-carboxylate has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Another area of research is the study of the mechanism of action of (R)-Propyl pyrrolidine-2-carboxylate. By understanding how (R)-Propyl pyrrolidine-2-carboxylate interacts with biological systems, researchers can develop a better understanding of its properties and potential uses.
Finally, there is also potential for the use of (R)-Propyl pyrrolidine-2-carboxylate in the development of new materials. (R)-Propyl pyrrolidine-2-carboxylate has been shown to have unique properties, such as its ability to modify the structure and function of proteins and peptides. By incorporating (R)-Propyl pyrrolidine-2-carboxylate into materials, researchers can develop new materials with unique properties and applications.
Conclusion
(R)-Propyl pyrrolidine-2-carboxylate is a chemical compound that is widely used in scientific research. This compound is a proline analog and is commonly used in the synthesis of peptides and proteins. (R)-Propyl pyrrolidine-2-carboxylate has a variety of biochemical and physiological effects, and it has potential applications in the development of new drugs, therapies, and materials. While there are limitations to the use of (R)-Propyl pyrrolidine-2-carboxylate in lab experiments, there are also many future directions for research in this area. By continuing to study the properties of (R)-Propyl pyrrolidine-2-carboxylate, researchers can develop a better understanding of its potential uses and applications.
Métodos De Síntesis
(R)-Propyl pyrrolidine-2-carboxylate can be synthesized using a variety of methods, including the reaction of proline with propylamine or the reaction of 2-pyrrolidone with propyl bromide. The most common method for synthesizing (R)-Propyl pyrrolidine-2-carboxylate is the reaction of L-proline with propylamine in the presence of a catalyst such as sodium hydroxide. This reaction results in the formation of (R)-Propyl pyrrolidine-2-carboxylate and water as a byproduct.
Aplicaciones Científicas De Investigación
(R)-Propyl pyrrolidine-2-carboxylate is widely used in scientific research, particularly in the study of proteins and peptides. (R)-Propyl pyrrolidine-2-carboxylate is used in the synthesis of peptides and proteins, as it can be incorporated into the peptide backbone and can modify the structure and function of the resulting molecule. (R)-Propyl pyrrolidine-2-carboxylate is also used in the study of protein folding and stability, as it can affect the conformation of the protein. Additionally, (R)-Propyl pyrrolidine-2-carboxylate is used in the development of new drugs and therapies, as it can interact with biological systems in a variety of ways.
Propiedades
Número CAS |
134666-86-7 |
|---|---|
Nombre del producto |
(R)-Propyl pyrrolidine-2-carboxylate |
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
propyl (2R)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1 |
Clave InChI |
ZEERPIASPMMKRH-SSDOTTSWSA-N |
SMILES isomérico |
CCCOC(=O)[C@H]1CCCN1 |
SMILES |
CCCOC(=O)C1CCCN1 |
SMILES canónico |
CCCOC(=O)C1CCCN1 |
Sinónimos |
D-Proline, propyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



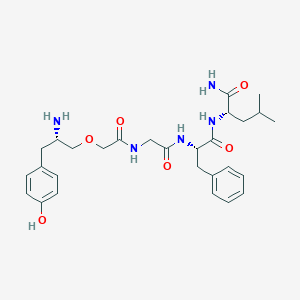
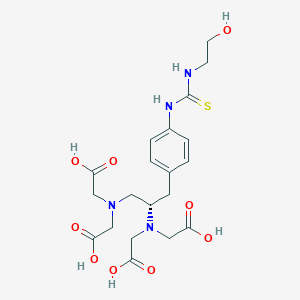
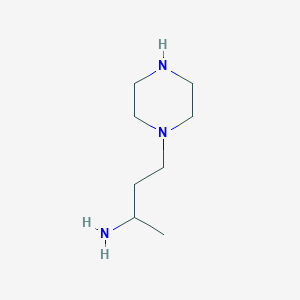
![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)
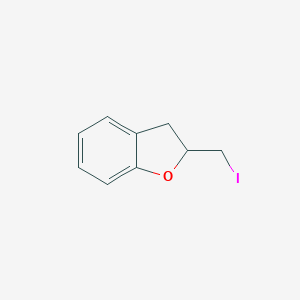
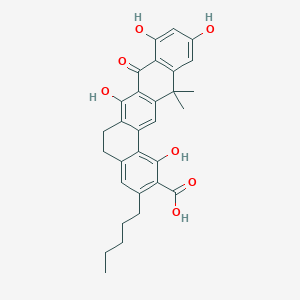
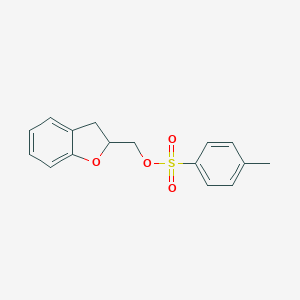
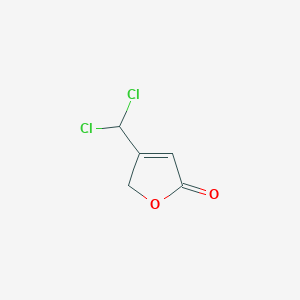
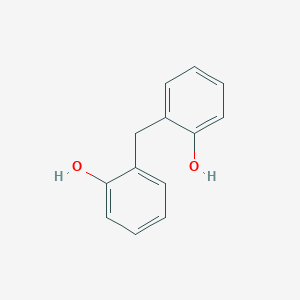
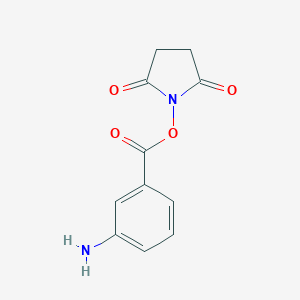
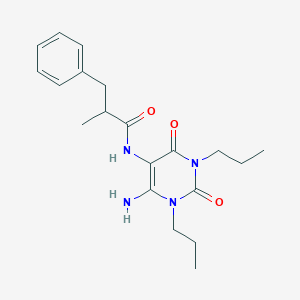
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)
